5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 954828-82-1
VCID: VC5603765
InChI: InChI=1S/C18H15FN4O/c19-13-5-4-6-14(11-13)20-18(24)16-17(12-9-10-12)23(22-21-16)15-7-2-1-3-8-15/h1-8,11-12H,9-10H2,(H,20,24)
SMILES: C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F
Molecular Formula: C18H15FN4O
Molecular Weight: 322.343

5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 954828-82-1

Cat. No.: VC5603765

Molecular Formula: C18H15FN4O

Molecular Weight: 322.343

* For research use only. Not for human or veterinary use.

5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide - 954828-82-1

Specification

CAS No. 954828-82-1
Molecular Formula C18H15FN4O
Molecular Weight 322.343
IUPAC Name 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide
Standard InChI InChI=1S/C18H15FN4O/c19-13-5-4-6-14(11-13)20-18(24)16-17(12-9-10-12)23(22-21-16)15-7-2-1-3-8-15/h1-8,11-12H,9-10H2,(H,20,24)
Standard InChI Key VJIVZKQHJSFLJE-UHFFFAOYSA-N
SMILES C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The compound features a 1,2,3-triazole ring substituted at positions 1, 4, and 5. Position 1 is occupied by a phenyl group, while position 5 bears a cyclopropyl moiety. The carboxamide group at position 4 is further functionalized with a 3-fluorophenyl substituent . This arrangement introduces steric and electronic effects that influence molecular conformation and intermolecular interactions.

Molecular Formula and Stereochemistry

The molecular formula C₁₈H₁₅FN₄O (MW = 322.3 g/mol) reflects the incorporation of fluorine and nitrogen heteroatoms, which enhance binding affinity to biological targets. The compound is achiral, as confirmed by its SMILES string (CCOc1ccccc1NC(c1c(C2CC2)n(c2ccccc2)nn1)=O), which lacks stereochemical descriptors .

Spectroscopic Signatures

Key spectral data include:

  • ¹H NMR: A singlet at δ 10.56 ppm corresponds to the carboxamide NH proton, while aromatic protons resonate between δ 7.2–7.8 ppm .

  • IR: Strong absorptions at ~1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C-F stretch) confirm functional group presence .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis follows a two-step protocol common to 1,2,3-triazole-4-carboxamides (Figure 1):

  • Cyclization: A Dimroth reaction between an azide (e.g., phenyl azide) and a β-ketoester precursor forms the triazole core .

  • Amidation: Carboxylic acid intermediates are activated using 1,1'-carbonyldiimidazole (CDI) and coupled with 3-fluoroaniline .

Table 1: Representative Synthesis of Analogous Triazole Carboxamides

StepReagents/ConditionsYieldReference
14-azidoanisole, methyl 3-cyclopropyl-3-oxopropanoate, 80°C65%
2CDI, 3-fluoroaniline, acetonitrile, 70°C78%

Mechanistic Insights

The Dimroth reaction proceeds via a [3+2] cycloaddition mechanism, where the azide reacts with the β-ketoester’s enol tautomer to form the triazole ring. Subsequent amidation employs CDI to generate an acyl imidazole intermediate, which undergoes nucleophilic attack by the amine .

Physicochemical Properties

Partition Coefficients and Solubility

  • logP: 4.25 (indicative of moderate lipophilicity) .

  • logD: 4.25 at physiological pH .

  • Aqueous Solubility: Poor (~0.01 mg/mL), necessitating formulation with co-solvents .

Table 2: Comparative Physicochemical Data

PropertyThis CompoundAnalog
Molecular Weight (g/mol)322.3348.4
logP4.254.26
H-Bond Acceptors55

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 422–423 K, consistent with strong intermolecular hydrogen bonding observed in crystalline forms .

Crystallographic and Hirshfeld Surface Analysis

Crystal Packing

Single-crystal X-ray diffraction (SCXRD) of analogous structures (e.g., C15H18N4O2) shows monoclinic symmetry (space group P21/c) with unit cell parameters a = 14.3158 Å, b = 8.3972 Å, c = 13.0871 Å, and β = 108.04° . Molecules form dimers via N–H···N and C–H···O interactions, which stabilize the lattice .

Intermolecular Interactions

Hirshfeld surface analysis highlights:

  • N–H···O (12.9%): Dominant in carboxamide dimers.

  • C–H···π (13.2%): Stabilizes aromatic stacking .

Biological Relevance and Applications

Antimicrobial Activity

Analogous compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, attributed to membrane disruption and enzyme inhibition .

Enzyme Inhibition

The trifluoromethyl group in related triazoles confers potent COX-2 inhibition (IC₅₀ = 0.8 µM), though fluorine’s role in this derivative remains unexplored .

Computational and ADMET Profiling

Density Functional Theory (DFT)

DFT calculations (B3LYP/6-311G**) predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The electrostatic potential map shows electron-deficient regions near the fluorine atom, favoring dipole-dipole interactions .

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 28 × 10⁻⁶ cm/s) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation .

  • Toxicity: Ames test-negative; hepatotoxicity risk score = 0.22 .

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